molecular formula C8H16N2O2S B12865544 4-Amino-1-(1-oxidothiomorpholino)butan-1-one

4-Amino-1-(1-oxidothiomorpholino)butan-1-one

Cat. No.: B12865544
M. Wt: 204.29 g/mol
InChI Key: VNFSYCSWLQTRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(1-oxidothiomorpholino)butan-1-one is a complex organic compound with a unique structure that includes an amino group, a butanone backbone, and a thiomorpholine ring with an oxidized sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1-oxidothiomorpholino)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Butanone Backbone: The initial step involves the formation of the butanone backbone through a series of reactions such as aldol condensation or other carbon-carbon bond-forming reactions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized through cyclization reactions involving sulfur-containing reagents.

    Oxidation of the Sulfur Atom: The final step involves the oxidation of the sulfur atom in the thiomorpholine ring to form the oxidothiomorpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1-oxidothiomorpholino)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions can target the carbonyl group in the butanone backbone.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-1-(1-oxidothiomorpholino)butan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-oxidothiomorpholino)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The oxidothiomorpholine moiety may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition, signal transduction, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-butanol: A simpler analog with a similar backbone but lacking the thiomorpholine ring.

    Thiomorpholine: A related compound with a similar ring structure but without the butanone backbone.

    1-(1-Oxidothiomorpholino)butan-1-one: A compound with a similar structure but without the amino group.

Uniqueness

4-Amino-1-(1-oxidothiomorpholino)butan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxidized sulfur atom in the thiomorpholine ring is particularly noteworthy, as it can influence the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-amino-1-(1-oxo-1,4-thiazinan-4-yl)butan-1-one

InChI

InChI=1S/C8H16N2O2S/c9-3-1-2-8(11)10-4-6-13(12)7-5-10/h1-7,9H2

InChI Key

VNFSYCSWLQTRPC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1C(=O)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.